Isracidin
CAS No.:
Cat. No.: VC3665832
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Properties and Structure
Isracidin possesses specific chemical properties that contribute to its antimicrobial functionality. The peptide has a defined molecular structure that enables its biological activity.
Molecular Composition
Isracidin has the molecular formula C125H203N39O32 and a molecular weight of 2764.2 g/mol as determined by computational methods . This large molecular structure reflects its peptide nature, incorporating multiple amino acids in a specific sequence. The slight discrepancy in reported molecular mass (2763.80 Da in some studies) falls within expected measurement variation between different analytical techniques .
Amino Acid Sequence
The primary structure of isracidin consists of the following 23 amino acid sequence:
RPKHPIKHQGLPQEVLNENLLRF
This sequence can also be expressed in its expanded form:
Arg-Pro-Lys-His-Pro-Ile-Lys-His-Gln-Gly-Leu-Pro-Gln-Glu-Val-Leu-Asn-Glu-Asn-Leu-Leu-Arg-Phe
Structural Elements
Isracidin's structure includes bioactive segments that demonstrate independent antimicrobial activity. Research has identified two key segments within the isracidin sequence:
-
IKHQGLPQE (Caseicin A)
-
VLNENLLR (Caseicin B)
Both of these peptide fragments have been reported to possess antimicrobial properties, suggesting that isracidin's full sequence contains multiple functional domains . This structural arrangement may contribute to the peptide's effectiveness against various microbial targets.
Source and Origin
Natural Occurrence
Isracidin is naturally present in bovine colostrum, the specialized milk produced immediately after calving . This presence in colostrum, rather than regular milk, suggests a specific biological role in providing protection during the vulnerable neonatal period. The peptide's detection in colostrum aligns with the understanding that this first milk contains numerous bioactive compounds designed to support the newborn's developing immune system.
Biosynthesis
Isracidin is generated from alpha(S1)-casein B, specifically representing residues 1-23 of this protein . The peptide is produced through the action of proteases that cleave the parent casein molecule at specific points to release the bioactive fragment . This proteolytic processing can occur:
-
Naturally during digestion in the calf's gastrointestinal tract
-
Through the action of bacterial proteases during fermentation
-
Via enzymatic processing during laboratory isolation
Antimicrobial Activity
One of the most significant properties of isracidin is its antimicrobial activity against various bacterial strains, particularly certain gram-negative bacteria.
Spectrum of Activity
Isracidin demonstrates inhibitory effects against several bacterial species, with particular efficacy against Escherichia coli variants. The table below summarizes its documented antimicrobial activity:
Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli DH5α | Not specified | |
E. coli DPC6053 | 0.2 mg/ml | |
Enterobacter sakazakii | 0.2 to >1.0 mg/ml |
This antimicrobial spectrum indicates isracidin's potential utility against clinically relevant gram-negative pathogens, particularly within the Enterobacteriaceae family.
Stability and Degradation
Enzymatic Processing
Research has specifically examined the stability of isracidin during exposure to bacterial enzymes. A study conducted by Somkuti and Paul investigated the enzymatic fractionation of isracidin by Streptococcus thermophilus and Lactobacillus delbrueckii ssp. bulgaricus . These bacteria, commonly used in dairy fermentations, possess proteolytic enzymes that can potentially modify the structure and activity of antimicrobial peptides.
Stability Considerations
The stability of antimicrobial peptides like isracidin represents an important consideration for their potential application. Peptides are generally susceptible to enzymatic degradation in biological environments, which may limit their therapeutic utility unless protective formulation strategies are employed. The research by Somkuti and Paul provides insights into how probiotic bacteria might interact with and potentially modify isracidin during fermentation processes .
Research Applications
Comparative Studies
Isracidin has been used as a reference standard in comparative evaluations of novel antimicrobial peptides. In a patent application, isracidin was described as a "gold standard positive control against pathogenic" organisms, highlighting its established antimicrobial efficacy and reproducible activity profile . This utilization of isracidin as a benchmark allows researchers to contextualize the performance of newly discovered antimicrobial compounds.
Anti-HIV Activity Assessment
Related Compounds
Casecidins
Research has identified other antimicrobial peptides in bovine colostrum that share functional similarities with isracidin. A study documented the presence of casecidin 15 and casecidin 17, which have sequences identical to portions of bovine β-casein . These peptides demonstrated antimicrobial activity against E. coli with minimal inhibition concentrations (MICs) of 0.4 mg/ml.
The table below compares isracidin with these related compounds:
Peptide | Sequence | MIC against E. coli | Source Protein | Molecular Mass (Da) |
---|---|---|---|---|
Isracidin | RPKHPIKHQGLPQEVLNENLLRF | 0.2 mg/ml | α(S1)-casein | 2763.80 |
Casecidin 15 | YQEPVLGPVRGPFPI | 0.4 mg/ml | β-casein | 1669.06 |
Casecidin 17 | YQEPVLGPVRGPFPIIV | 0.4 mg/ml | β-casein | 1881.00 |
This comparison illustrates how different milk-derived peptides can exhibit similar antimicrobial functions despite originating from different parent proteins and possessing distinct amino acid sequences .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume